2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione
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Overview
Description
2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione is a heterocyclic compound that features a triazolo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used, resulting in substituted derivatives at the nitrophenyl group.
Scientific Research Applications
2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Material Science: The compound’s structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its biological activity is studied for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of c-Met kinase, inhibiting its activity and thereby interfering with cancer cell signaling pathways . The compound’s nitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazolo core and are known for their energetic material properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally similar and exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione is unique due to its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its eco-friendly synthesis method further distinguish it from other similar compounds.
Properties
CAS No. |
58744-15-3 |
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Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |
InChI |
InChI=1S/C12H12N4O4/c17-11-13-7-1-2-8-14(13)12(18)15(11)9-3-5-10(6-4-9)16(19)20/h3-6H,1-2,7-8H2 |
InChI Key |
CKUIOMOFRFOAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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